molecular formula C8H6BrN3O B3052033 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine CAS No. 380380-59-6

5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine

Cat. No. B3052033
M. Wt: 240.06 g/mol
InChI Key: HYRVBOIHTWDVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .


Molecular Structure Analysis

The molecular formula of “5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” is C8H6BrN3O . Detailed structural analysis information was not found in the available resources.


Physical And Chemical Properties Analysis

The predicted boiling point of “5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” is 342.7±52.0 °C and its predicted density is 1.604±0.06 g/cm3 . The compound’s pKa is predicted to be -3.21±0.29 .

Scientific Research Applications

Imidazole Containing Compounds

Specific Scientific Field

Pharmaceutical Chemistry

Application Summary

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Methods of Application

The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. However, the general process involves the synthesis of the imidazole compound, followed by testing for the desired biological activity.

Results or Outcomes

The results or outcomes would also depend on the specific derivative and its intended use. However, many imidazole derivatives have shown promising results in preclinical and clinical trials for a variety of conditions .

Oxadiazoles

Specific Scientific Field

Pharmaceutical Chemistry and Material Science

Application Summary

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom. They exist in four regioisomeric forms and established their potential for a wide range of applications. These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Methods of Application

The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. However, the general process involves the synthesis of the oxadiazole compound, followed by testing for the desired properties.

Results or Outcomes

The results or outcomes would also depend on the specific derivative and its intended use. However, many oxadiazole derivatives have shown promising results in various applications, including pharmaceutical compounds, high energy molecules or energetic materials, and ionic salts .

实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?

MTT Test

Specific Scientific Field

Cell Biology

Application Summary

The MTT test is a colorimetric assay for assessing cell metabolic activity. It quantifies the living cells by measuring the activity of mitochondrial enzymes, which reduce the tetrazolium dye MTT to purple formazan .

Methods of Application

The MTT test involves adding the MTT reagent to the cell culture, incubating for a period of time, and then measuring the absorbance of the formazan product. The absorbance is directly proportional to the number of living cells.

Results or Outcomes

The results of the MTT test provide a quantitative measure of cell viability, which can be used to assess the effects of various treatments on cell health .

Partitioning and Log P Studies

Application Summary

Partitioning and log P studies are used to determine the lipophilicity of a compound, which can influence its ability to cross biological barriers such as the blood-brain barrier .

Methods of Application

These studies involve measuring the distribution of the compound between two immiscible solvents, usually octanol and water. The log P value is the logarithm of the ratio of the concentrations of the compound in the two solvents.

Results or Outcomes

The results of these studies can provide valuable information about the potential bioavailability and distribution of a compound within the body .

Safety And Hazards

The safety information available indicates that “5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine” may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

2-(5-bromopyridin-2-yl)-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)7-3-2-6(9)4-10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRVBOIHTWDVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634148
Record name 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine

CAS RN

380380-59-6
Record name 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 130 ml of acetic anhydride was dissolved 8.6 g of 2-(tetrazol-5-yl)-5-bromopyridine prepared in the Preparation example 6. And then the solution was added with 15 ml of pyridine and stirred for 3 hours for reaction. The reaction mixture was added with ethyl acetate and extracted to separate organic layer. And then the organic layer was washed with water and brine. The organic layer was dehydrated, filtrated and concentrated in vacuo to give 7.3 g of the title compound. Yield 80%.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

In 10 ml of acetic anhydride was dissolved 1 g of 2-(5-tetrazolyl)-5-bromopyridine, followed by refluxing for 2 hours. After completion of the reaction, the same post-treatment as in Preparation Example 13 was conducted to give the title compound. 0.6 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 2
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 5
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 6
5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.